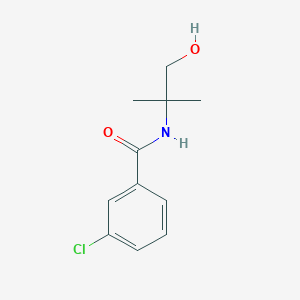
8-propoxy-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Propoxy-1,4-dihydroquinolin-4-one (8-PDQ) is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). 8-PDQ has been studied extensively in the last few decades and has been found to have a wide range of applications in scientific research and laboratory experiments.
Wirkmechanismus
8-propoxy-1,4-dihydroquinolin-4-one is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the biosynthesis of prostaglandins and thromboxanes, which are important mediators of inflammation. 8-propoxy-1,4-dihydroquinolin-4-one binds to the active site of COX-2, preventing the enzyme from catalyzing the formation of prostaglandins and thromboxanes. This results in the inhibition of the inflammatory response.
Biochemical and Physiological Effects
8-propoxy-1,4-dihydroquinolin-4-one has been found to have a wide range of biochemical and physiological effects. 8-propoxy-1,4-dihydroquinolin-4-one has been found to inhibit the formation of pro-inflammatory prostaglandins and thromboxanes, resulting in the inhibition of the inflammatory response. 8-propoxy-1,4-dihydroquinolin-4-one has also been found to inhibit the growth of cancer cells, suggesting that it may be useful in the treatment of cancer. 8-propoxy-1,4-dihydroquinolin-4-one has also been found to have anti-oxidant and anti-apoptotic effects, suggesting that it may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
8-propoxy-1,4-dihydroquinolin-4-one has several advantages and limitations for lab experiments. 8-propoxy-1,4-dihydroquinolin-4-one is a potent and selective inhibitor of COX-2, making it an ideal tool for studying the role of COX-2 in inflammation, cancer, and cardiovascular diseases. 8-propoxy-1,4-dihydroquinolin-4-one is also relatively inexpensive and easy to synthesize, making it an ideal tool for laboratory experiments. However, 8-propoxy-1,4-dihydroquinolin-4-one has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, 8-propoxy-1,4-dihydroquinolin-4-one is not approved for use in humans, making it difficult to use in clinical studies.
Zukünftige Richtungen
There are a number of potential future directions for 8-propoxy-1,4-dihydroquinolin-4-one research. 8-propoxy-1,4-dihydroquinolin-4-one could be used to develop novel therapeutic agents for the treatment of inflammation, cancer, and cardiovascular diseases. 8-propoxy-1,4-dihydroquinolin-4-one could also be used to study the role of COX-2 in the regulation of apoptosis and cell proliferation. Additionally, 8-propoxy-1,4-dihydroquinolin-4-one could be used to study the role of COX-2 in the development of novel therapeutic agents. Finally, 8-propoxy-1,4-dihydroquinolin-4-one could be used to study the role of COX-2 in the development of novel drugs and drug delivery systems.
Synthesemethoden
8-propoxy-1,4-dihydroquinolin-4-one is synthesized from commercially available 1,4-dihydroquinolin-4-one (DHQ) using a two-step method involving a base-catalyzed reaction followed by an acid-catalyzed reaction. In the first step, the DHQ is treated with a base such as sodium hydroxide or potassium hydroxide in the presence of an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. This reaction results in the formation of the 8-propoxy-1,4-dihydroquinolin-4-one. In the second step, the 8-propoxy-1,4-dihydroquinolin-4-one is then treated with an acid such as hydrochloric acid or sulfuric acid in the presence of an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. This reaction results in the formation of the 8-propoxy-1,4-dihydroquinolin-4-one.
Wissenschaftliche Forschungsanwendungen
8-propoxy-1,4-dihydroquinolin-4-one has been studied extensively in the last few decades and has been found to have a wide range of applications in scientific research and laboratory experiments. 8-propoxy-1,4-dihydroquinolin-4-one has been used to study the role of COX-2 in inflammation, cancer, and cardiovascular diseases. 8-propoxy-1,4-dihydroquinolin-4-one has also been used to study the role of COX-2 in the development of novel therapeutic agents. 8-propoxy-1,4-dihydroquinolin-4-one has also been used to study the role of COX-2 in the regulation of apoptosis and cell proliferation.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 8-propoxy-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "4-hydroxyquinolin-2-one", "1-bromo-3-propylpropane", "Sodium hydride", "Dimethylformamide", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-propoxyquinolin-2-one by reacting 4-hydroxyquinolin-2-one with 1-bromo-3-propylpropane in the presence of sodium hydride and dimethylformamide.", "Step 2: Conversion of 4-propoxyquinolin-2-one to 8-propoxy-1,4-dihydroquinolin-4-one by reacting it with acetic anhydride and sulfuric acid.", "Step 3: Purification of the product by neutralizing the reaction mixture with sodium hydroxide and recrystallization from ethanol." ] } | |
CAS-Nummer |
1156919-63-9 |
Produktname |
8-propoxy-1,4-dihydroquinolin-4-one |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



